molecular formula C19H16N2O4 B2502257 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-05-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2502257
CAS No.: 852372-05-5
M. Wt: 336.347
InChI Key: RXNOIWINXHUOMK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound for research applications. While specific biological data for this compound is limited, its core structure provides valuable insights. The compound features a 2,3-dihydro-1,4-benzodioxin moiety, a scaffold recognized in medicinal chemistry for its potential as an enzyme inhibitor . Research on similar N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide derivatives has demonstrated significant biological activities, including potent inhibition of enzymes like α-glucosidase and acetylcholinesterase (AChE) . These findings suggest potential research applications in metabolic and neurological disorders. Furthermore, the indol-3-yl-oxoacetamide component is a key pharmacophore in various bioactive molecules, indicating this compound's utility in developing new biochemical probes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-17(13-4-2-3-5-14(13)20-11)18(22)19(23)21-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10,20H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNOIWINXHUOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321425
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852372-05-5
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on available literature.

Synthesis

The compound belongs to a class of derivatives that incorporate the 1,4-benzodioxane moiety. This structure has been associated with various biological activities, including enzyme inhibition and anti-cancer properties. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with acetamides under controlled conditions. A general synthetic route involves:

  • Starting Material : 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Reagents : Acetamides and coupling agents.
  • Conditions : The reaction is usually carried out in an organic solvent like DMF (Dimethylformamide) with a base such as lithium hydride to facilitate the formation of the desired amide bond.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro assays focusing on enzyme inhibition and cytotoxicity.

Enzyme Inhibition

Research indicates that compounds with a benzodioxane structure exhibit significant inhibitory effects against several enzymes:

Enzyme Inhibition Activity Reference
α-GlucosidaseModerate to strong inhibition
Acetylcholinesterase (AChE)Weak inhibition
Butyrylcholinesterase (BChE)Moderate inhibition

The enzyme inhibitory activity is crucial for developing therapeutic agents for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The moderate inhibition of α-glucosidase suggests potential applications in managing postprandial hyperglycemia.

Cytotoxicity and Antitumor Activity

Several studies have reported the cytotoxic effects of benzodioxane derivatives against cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • Results : Compounds showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the micromolar range, indicating potential as anti-cancer agents.

Case Studies

A notable case study involved testing a series of benzodioxane derivatives for their anticancer properties. The study highlighted:

  • Methodology : MTT assay for cell viability.
  • Findings : Certain derivatives demonstrated significant anticancer activity against MCF-7 cells with IC50 values lower than those of standard chemotherapeutic agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes like AChE. These studies suggest that the compound can effectively bind to the active site of these enzymes, corroborating the experimental findings on enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several classes of molecules, including 2-oxoindoline derivatives, benzodioxin-containing antagonists, and hybrid heterocyclic acetamides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Key Analogs

Compound Name / ID Key Structural Features Molecular Weight Notable Properties/Activities Reference
Target Compound 2,3-dihydro-1,4-benzodioxin + 2-methylindole-3-yl + oxoacetamide ~351.35 (est.) Hypothesized β-adrenoceptor antagonism (inferred from NDD-713/NDD-825)
1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid) Phenyl + 2-oxoindole + hydroxyacetamide 308.31 Antioxidant and anti-inflammatory activity (in vitro)
NDD-713 (β1-adrenoceptor antagonist) Benzodioxin + cyclopropylmethoxy + hydroxypropylamino 542.59 Selective β1-adrenoceptor antagonism; cardiovascular applications
Trazpirobenum (WHO INN List 83) Benzodioxin + difluoropropanamide + tetrahydrofuran-3-yl 626.58 Investigational compound (likely kinase or GPCR modulation)
Compound 3 (Sakarya Univ. J. Sci.) Benzodioxin-iminomethyl + coumarin ~367.38 Fluorescent properties; potential metal ion sensing
686772-13-4 (Thienopyrimidin-2-yl-sulfanyl acetamide) Benzodioxin + thienopyrimidine-sulfanyl 455.49 Kinase inhibition (inferred from thienopyrimidine scaffold)

Key Structural Differences and Implications

Benzodioxin vs. Phenyl Substituents : The target compound’s benzodioxin ring enhances metabolic stability compared to phenyl groups in analogs like 1-F, as the dioxane ring reduces oxidative degradation .

Oxoacetamide Linker : Unlike thioacetamide or hydrazide linkers (e.g., ), the oxoacetamide bridge may confer rigidity, favoring selective receptor binding .

Physicochemical Properties

Property Target Compound 1-F NDD-713 686772-13-4
Molecular Weight ~351.35 308.31 542.59 455.49
Calculated logP ~2.8 (est.) 2.1 3.9 3.5
Water Solubility Low (benzodioxin) Moderate (phenol) Low (lipophilic) Low

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine and 2-methyl-1H-indole-3-carboxylic acid derivatives. Key steps include:

  • Acylation: Reacting the benzodioxin amine with 2-bromoacetyl bromide under basic conditions (pH 8–10, Na₂CO₃) to form an intermediate acetamide .
  • Indole coupling: Introducing the 2-methylindole moiety via nucleophilic substitution or coupling agents (e.g., carbodiimides) under inert atmosphere .
  • Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
    Critical Parameters:
  • Temperature control (reflux at 80–100°C for 6–12 hours) .
  • Solvent choice (dry 1,4-dioxane or DMF for moisture-sensitive steps) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of benzodioxin protons (δ 4.2–4.5 ppm for CH₂ groups) and indole NH (δ ~10.5 ppm). Integration ratios validate substituent positions .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide and indole moieties .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending (~3300 cm⁻¹) .
    Common Pitfalls:
  • Overlapping signals in NMR due to aromatic protons; use 2D-COSY or HSQC for resolution .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or metabolic enzymes (e.g., cytochrome P450) using fluorogenic substrates .
  • Antimicrobial Screening: Perform microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    Data Interpretation:
  • Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .

Q. What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility:
    • Polar solvents: DMSO (≥10 mM for stock solutions).
    • Aqueous buffers: Use <1% DMSO to avoid cell toxicity in biological assays .
  • Stability:
    • Store at –20°C under argon to prevent oxidation of the indole moiety.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 48 hours .

Q. How can researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC: Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Target ≥95% purity .
  • Elemental Analysis: Compare experimental C/H/N ratios with theoretical values (e.g., calculated via ChemDraw) .
  • Melting Point: Determine consistency (±2°C) across batches to confirm crystallinity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability (oral vs. intravenous administration), and metabolite formation using LC-MS/MS .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) to confirm direct binding to hypothesized targets (e.g., kinases) .
  • Orthogonal Assays: Validate antimicrobial activity with time-kill curves in addition to MIC assays .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., halogens on the benzodioxin or indole rings) .
  • Computational Docking: Use AutoDock Vina to predict binding poses and identify key residues (e.g., ATP-binding pockets in kinases) .
  • Selectivity Screening: Test against panels of related enzymes (e.g., kinase family members) to identify off-target effects .

Q. How can researchers address low yields in the final coupling step of synthesis?

Methodological Answer:

  • Reaction Optimization:
    • Microwave-assisted synthesis (100°C, 30 minutes) vs. conventional reflux (12 hours) to improve efficiency .
    • Alternative coupling agents: Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher yields .
  • Byproduct Analysis: Use LC-MS to identify hydrolysis products and adjust protecting groups (e.g., Fmoc for amines) .

Q. What computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools:
    • SwissADME: Predict CYP450 metabolism sites (e.g., oxidation at the indole NH or benzodioxin CH₂ groups) .
    • Meteor Nexus: Simulate phase I/II metabolites (e.g., glucuronidation of acetamide) .
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity Adjustments: Introduce polar groups (e.g., –OH or –SO₃H) to reduce logP and enhance solubility .
  • Pro-drug Design: Mask the acetamide as an ester to improve oral absorption .
  • In Vivo Testing: Monitor AUC (area under the curve) and Cmax in rodent models pre- and post-modification .

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